Primary vs. Tertiary Amine: H-Bond Donor and logP
The target compound bears a primary amine (as the hydrochloride salt), providing three hydrogen-bond donors (HBD = 3), whereas the structurally closest commercially available comparator N,N-dimethyl-4-(1-phenylindol-3-yl)butan-1-amine (CAS 102552-17-0) bears a tertiary amine with zero HBD [1][2]. This difference is critical for target engagement: primary amines can act as hydrogen-bond donors to aspartate residues in aminergic GPCR binding pockets (e.g., D₂ dopamine receptor Asp114), while tertiary amines cannot [3]. The higher computed logP of the target compound (6.24) vs. typical values for more polar indolylalkylamines further differentiates its predicted membrane partitioning behavior .
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 3 (primary amine hydrochloride salt) |
| Comparator Or Baseline | 0 (N,N-dimethyl-4-(1-phenylindol-3-yl)butan-1-amine, CAS 102552-17-0) |
| Quantified Difference | ΔHBD = 3 vs. 0 |
| Conditions | Computed by PubChem from 2D structure (PubChem release 2025.09.15) |
Why This Matters
The presence of three hydrogen-bond donors fundamentally alters the potential for specific receptor-ligand hydrogen bonding, making the primary amine congener suitable for probing aminergic receptor interactions where the tertiary amine analog would be silent, directly impacting experimental design in receptor pharmacology studies.
- [1] PubChem. 4-(4,6-Dimethyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride. Hydrogen Bond Donor Count = 3. PubChem CID 16495361. https://pubchem.ncbi.nlm.nih.gov/compound/16495361 (accessed 2026-05-01). View Source
- [2] MolAid. N,N-Dimethyl-4-(1-phenylindol-3-yl)butan-1-amine. CAS 102552-17-0, Molecular Formula C20H24N2. https://www.molaid.com (accessed 2026-05-01). View Source
- [3] Goldstein, M.; Fuxe, K.; Meller, E.; Seyfried, C.A.; Agnati, L.; Mascagni, F.M. The characterization of the dopaminergic profile of EMD 23,448, an indolyl-3-butylamine: selective actions on presynaptic and supersensitive postsynaptic DA receptor populations. J. Neural Transm. 1987, 70(3-4), 193–215. DOI: 10.1007/BF01253598. View Source
